molecular formula C6H8ClF3O2 B14598323 Ethyl 2-chloro-4,4,4-trifluorobutanoate CAS No. 59608-84-3

Ethyl 2-chloro-4,4,4-trifluorobutanoate

Cat. No.: B14598323
CAS No.: 59608-84-3
M. Wt: 204.57 g/mol
InChI Key: LBTUHGFHTUMQFD-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4,4,4-trifluorobutanoate is a chemical compound with the molecular formula C6H8ClF3O2. It is also known by its synonym, Ethyl 2-chloro-3-oxo-4,4,4-trifluorobutanoate . This compound is characterized by the presence of a chloro group and three fluorine atoms, making it a valuable intermediate in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-4,4,4-trifluorobutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with chlorotrifluoroethylene in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. The compound is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4,4,4-trifluorobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted derivatives, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-chloro-4,4,4-trifluorobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-4,4,4-trifluorobutanoate involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its reactivity, allowing it to participate in various chemical transformations. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-chloro-4,4,4-trifluorobutanoate is unique due to its combination of chloro and trifluoromethyl groups, which confer distinct reactivity and stability. This makes it a valuable intermediate in various synthetic pathways and industrial applications .

Properties

CAS No.

59608-84-3

Molecular Formula

C6H8ClF3O2

Molecular Weight

204.57 g/mol

IUPAC Name

ethyl 2-chloro-4,4,4-trifluorobutanoate

InChI

InChI=1S/C6H8ClF3O2/c1-2-12-5(11)4(7)3-6(8,9)10/h4H,2-3H2,1H3

InChI Key

LBTUHGFHTUMQFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(F)(F)F)Cl

Origin of Product

United States

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